

Infrared (IR) spectrum of 4-Chloro-2,3-difluorophenol

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Compound of Interest

Compound Name: 4-Chloro-2,3-difluorophenol

CAS No.: 1261634-63-2

Cat. No.: B1459376

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An In-Depth Technical Guide to the Infrared Spectroscopy of **4-Chloro-2,3-difluorophenol**

Part 1: Executive Technical Summary

4-Chloro-2,3-difluorophenol (CAS: 1261634-63-2) is a specialized polyhalogenated aromatic intermediate, primarily utilized in the synthesis of agrochemicals and fluorinated pharmaceutical scaffolds. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating hydroxyl group (–OH) competing with the strong electron-withdrawing inductive effects (

) of the vicinal fluorine and chlorine substituents.

This guide provides a rigorous analysis of its Infrared (IR) spectrum. As this specific isomer lacks a widely available digitized reference in public spectral libraries (NIST/SDBS), this analysis synthesizes empirical data from close structural analogs (2,3-difluorophenol and 4-chlorophenol) with theoretical vibrational chemistry to provide a predictive validation standard.

Part 2: Chemical Identity & Structural Context

- IUPAC Name: **4-Chloro-2,3-difluorophenol**[\[1\]](#)
- Molecular Formula:
- Molecular Weight: 164.54 g/mol [\[2\]](#)
- Key Structural Features:
 - Phenolic OH: Acidic proton due to ortho-fluorine inductive effect.
 - Tetrasubstituted Ring: 1,2,3,4-substitution pattern, leaving two adjacent aromatic protons at positions 5 and 6.

Part 3: Infrared Spectral Analysis (Predictive & Empirical)

The IR spectrum of **4-Chloro-2,3-difluorophenol** is dominated by the interplay between hydrogen bonding and halogen-induced ring polarization.

Summary of Characteristic Bands

Functional Group	Mode	Wavenumber ()	Intensity	Diagnostic Note
Phenolic O-H	Stretch	3550–3200	Broad/Strong	Broadened by intermolecular H-bonding. Sharp peak (~3600) visible only in dilute solution.
Aromatic C-H	Stretch	3100–3000	Weak	Characteristic of hybridized C-H bonds.
Aromatic Ring	C=C Stretch	1610, 1590, 1480	Medium/Strong	Ring "breathing" modes; intensified by polar C-F bonds.
Aryl C-F	Stretch	1250–1000	Very Strong	Broad, complex band region. Often overlaps with C-O stretch.
Phenolic C-O	Stretch	1220–1180	Strong	Shifted to higher frequencies (vs. phenol) due to F-substitution.
Aryl C-Cl	Stretch	1090–1050	Medium	Often appears as a specific band or overtone coupling in this region.
C-H OOP	Bending	820–800	Strong	Critical Region: Indicates two adjacent

hydrogens
(positions 5,6).

Detailed Mechanistic Interpretation

1. The Hydroxyl Region (3600–3200

): Unlike simple phenol, the 2,3-difluoro substitution pattern increases the acidity of the hydroxyl proton via the inductive effect.

- Observation: In solid state (KBr pellet) or neat liquid (ATR), you will observe a broad envelope centered around 3350

.

- Causality: The ortho-fluorine (pos 2) can act as a weak hydrogen bond acceptor (intramolecular O-H...F), but intermolecular O-H...O bonding dominates the solid state.

2. The Fingerprint Region & Halogen Effects (1500–600

):

- C-F Stretching: The C-F bond is highly polar. In polyfluorinated benzenes, these vibrations couple with ring modes, creating very intense bands between 1000 and 1300
- .
- Substitution Pattern (The "Vicinal" Check): The molecule has hydrogens at positions 5 and 6. This is structurally equivalent to an ortho-disubstituted benzene (in terms of hydrogen adjacency).
 - Validation: Look for a strong Out-of-Plane (OOP) bending band near 810–820

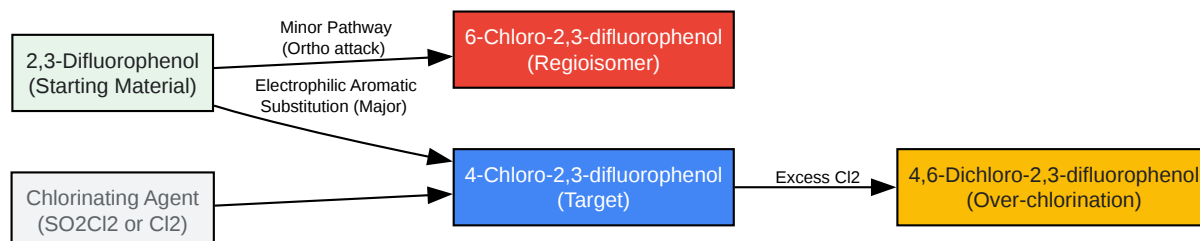
. A solitary hydrogen (isolated) would appear near 870–900

; this molecule possesses adjacent hydrogens, shifting the band lower.

Part 4: Synthesis Pathway & Impurity Profiling

Understanding the synthesis is crucial for interpreting "ghost peaks" in the IR spectrum. The most common route involves the chlorination of 2,3-difluorophenol.

Synthesis Logic & Impurity Flow



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Figure 1: Synthesis pathway showing potential impurities that may contaminate the IR spectrum.

Distinguishing Impurities via IR

- Unreacted Starting Material (2,3-Difluorophenol):
 - Indicator: Lack of the C-Cl band interaction.
 - OOP Shift: The starting material has 3 adjacent hydrogens (4,5,6). This produces a different OOP pattern (typically ~770 and ~720) compared to the 2 adjacent hydrogens of the product.
- Over-chlorination (4,6-Dichloro):
 - Indicator: Loss of the adjacent proton coupling. The remaining proton at position 5 is isolated.
 - OOP Shift: Look for a shift to 860–890 (characteristic of isolated aryl hydrogens).

Part 5: Experimental Protocol (Self-Validating)

To ensure the spectrum obtained is valid and reproducible, follow this Standard Operating Procedure (SOP).

Sample Preparation

- Method A: ATR (Attenuated Total Reflectance) - Preferred
 - Ensure the Diamond/ZnSe crystal is clean (background scan must show flat baseline).
 - Place ~5 mg of solid **4-Chloro-2,3-difluorophenol** on the crystal.
 - Apply high pressure using the anvil clamp to ensure contact (critical for hard crystalline solids).
 - Validation: The O-H band intensity should be >10% T (transmittance) or >0.5 A (absorbance). If weak, re-clamp.
- Method B: KBr Pellet
 - Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).
 - Grind to a fine powder (particle size < wavelength of IR light to avoid scattering/sloping baseline).
 - Press at 10 tons for 2 minutes.
 - Caution: KBr is hygroscopic. A broad "water hump" at 3400 indicates wet KBr, which can mask the phenolic O-H.

Data Processing

- Resolution: 4
- Scans: Minimum 16 (32 recommended for noise reduction).

- Baseline Correction: Apply only if scattering causes a significant slope (common in KBr).

Part 6: References

- Sigma-Aldrich. Safety Data Sheet: **4-Chloro-2,3-difluorophenol** (CAS 1261634-63-2). [Link](#)
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